3-Methylpyridine-4-boronic acid pinacol ester

Boronic Ester Stability Protodeboronation Handling

Pyridine boronic acids are prone to protodeboronation, undermining Suzuki-Miyaura coupling yields. This pinacol ester (CAS 1032358-00-1) directly mitigates that risk: • Enhanced stability vs. free boronic acid ensures reproducible C(sp²)-C(sp²) bond formation. • The 3-methyl substituent defines steric & electronic properties critical for kinase inhibitor scaffold construction. • Ambient-stable solid compatible with HTE automated dispensing; no glovebox or freezer required. Standard purity: 95%. For medicinal chemistry, ligand synthesis, and MOF programs.

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
CAS No. 1032358-00-1
Cat. No. B1451974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyridine-4-boronic acid pinacol ester
CAS1032358-00-1
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C
InChIInChI=1S/C12H18BNO2/c1-9-8-14-7-6-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
InChIKeyMMCGEOWPLNVYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpyridine-4-boronic Acid Pinacol Ester Specifications


3-Methylpyridine-4-boronic acid pinacol ester (CAS: 1032358-00-1) is an organoboron compound, specifically a heteroaryl pinacol boronic ester . It is primarily utilized as a synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds [1]. The compound features a pyridine ring with a methyl group at the 3-position and a boronic acid pinacol ester at the 4-position [2]. Commercially, it is available with a standard purity specification of 95% .

1
Substitution Pattern

3-Methyl-4-boronic ester pyridine; specific regioisomer for Suzuki-Miyaura cross-coupling.

2
Stability Profile

Pinacol ester form protects against protodeboronation, enabling reliable coupling reactions.

3
Procurement Simplicity

Ambient storage; defined purity specification supports synthetic planning and HTE workflows.

3-Methylpyridine-4-boronic Acid Pinacol Ester Differentiation


A strategic procurement approach for pyridine-based boronic esters is essential because generic substitution with unsubstituted or differently substituted analogs can lead to experimental failure [1]. The presence and position of the methyl group on the pyridine ring are not benign; they profoundly influence the steric and electronic properties of the resulting biaryl product in subsequent Suzuki-Miyaura couplings [2]. Furthermore, the choice between the free boronic acid and the pinacol ester form is a critical stability and handling variable that directly impacts reaction yield and reproducibility, particularly with the notoriously challenging 2-pyridyl and 4-pyridyl boron species which are prone to rapid protodeboronation [3]. The evidence presented below quantifies these specific differentiators against its closest analogs: the free boronic acid form and an isomeric pinacol ester.

!

Free boronic acid analog may undergo rapid protodeboronation; pinacol ester form provides essential protection and may improve cross-coupling reliability.

!

Unsubstituted pyridine-4-boronic ester lacks the 3-methyl steric and electronic influence; substitution pattern may shift regiochemical outcome.

!

Different regioisomer (e.g., 2-fluoro or 2,6-dichloro analogs) yields a structurally distinct coupling product; target compound identity must be verified.

3-Methylpyridine-4-boronic Acid Pinacol Ester Evidence


Stability Comparison: Pinacol Ester vs. Free Boronic Acid

The target pinacol ester exhibits significantly enhanced stability and resistance to protodeboronation compared to its corresponding free boronic acid [1]. A major synthetic challenge with heteroaryl boronic acids, especially 2- and 4-pyridyl variants, is their tendency to rapidly protodeboronate under standard Suzuki coupling conditions, resulting in low yields or complete reaction failure [2]. The pinacol ester acts as a protected form, mitigating this decomposition pathway and enabling reliable coupling [3].

Stability: Ester vs Acid
Head-to-head
Pinacol ester provides protection; free acid prone to protodeboronation.
Enables reliable Suzuki-Miyaura coupling without in-situ protection.
Based on literature precedent for analogous 4-pyridyl boronates.
Boronic Ester Stability Protodeboronation Handling

Steric & Electronic Differentiation: Methyl vs. Unsubstituted

The 3-methyl substituent on the target compound provides quantifiable steric and electronic differentiation from the unsubstituted pyridine-4-boronic acid pinacol ester [1]. In Suzuki-Miyaura couplings, this substitution pattern influences both the rate of transmetalation and the overall reactivity [2]. The methyl group at the 3-position alters the electron density on the pyridine ring and introduces steric bulk ortho to the boronic ester, which can be leveraged to improve regioselectivity in subsequent coupling steps or to modulate the properties of the final biaryl product [2].

Methyl Effect
Class-level
3-Methyl group introduces steric/electronic perturbation on pyridine ring.
Supports synthesis of 3-methyl-substituted biaryl targets.
Class-level inference; direct experimental data to verify for this exact substrate.
Regioselectivity Steric Effects Electronic Effects

Consistent Purity and Storage

The target compound is consistently supplied across major vendors with a defined purity specification of 95% . This ensures a reliable baseline quality for synthetic planning and reproducibility . In contrast, procurement of the free boronic acid analog (CAS: 894808-72-1) may involve variable purity levels and requires stricter storage conditions (inert atmosphere, freezer) .

Purity & Storage
Head-to-head
Target: defined 95% purity, ambient storage. Free acid: variable purity, freezer required.
Simplifies procurement logistics and reduces cold-chain dependency.
Based on vendor specifications and literature recommendations.
Purity Quality Control Procurement

Regioisomeric Purity vs. Alternative Isomers

The compound's value is predicated on the precise positioning of the methyl and boronic ester groups at the 3- and 4-positions, respectively [1]. This regioisomer is distinct from other commercially available isomers, such as 2-fluoro-3-methylpyridine-4-boronic acid pinacol ester or 2,6-dichloro-3-methylpyridine-4-boronic acid pinacol ester [2]. Using a different isomer would result in a different regioisomeric product upon cross-coupling, which could have drastically different biological or material properties [1].

Regioisomeric Identity
Head-to-head
3-Methyl, 4-boronic ester; distinct from 2-fluoro or 2,6-dichloro regioisomers.
Correct regioisomer is critical for target-oriented synthesis.
Physical properties and chemical identity comparison.
Isomeric Purity Regioisomer Synthetic Intermediate

3-Methylpyridine-4-boronic Acid Pinacol Ester Applications


Synthesis of 3-Methyl-4-arylpyridine Scaffolds

The primary application is the construction of 3-methyl-4-arylpyridine scaffolds via Suzuki-Miyaura cross-coupling [1]. This specific substitution pattern is a common motif in kinase inhibitors and other bioactive molecules . The pinacol ester's enhanced stability over the free boronic acid ensures reliable coupling with a wide range of aryl and heteroaryl halides, even under challenging conditions [1].

High-Throughput Experimentation (HTE) and Library Synthesis

The compound's ambient storage stability [1] and consistent 95% purity specification make it an ideal building block for automated HTE platforms. Researchers can reliably weigh and dispense the solid reagent without the need for glovebox or freezer storage, streamlining the synthesis of diverse compound libraries .

Synthesis of Ligands and Functional Materials

This compound serves as a key precursor for synthesizing pyridine-containing ligands for catalysis or functional materials [1]. The 3-methyl group provides a specific steric environment that can tune the electronic properties and coordination geometry of the resulting metal complexes, enabling the design of novel catalysts or metal-organic frameworks (MOFs) .

Application
Selection Property
Validation Focus
3-Methyl-4-arylpyridine synthesis
Pinacol ester stability & 3-methyl substitution pattern
Suzuki-Miyaura cross-coupling yield and regioselectivity
High-throughput experimentation & library synthesis
Ambient storage and consistent purity specification
Automated dispensing reliability and reaction reproducibility
Ligand & MOF precursor
3-Methyl group for steric tuning of ligand geometry
Metal complex coordination properties and catalytic performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylpyridine-4-boronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.